2-Nonylphenol is an organic compound classified as an alkylphenol, characterized by a phenolic ring with a nonyl group attached at the second carbon position. It is part of a broader category of nonylphenols, which includes various isomers based on the position of the nonyl group on the phenolic ring. The compound appears as a pale yellow liquid and has a slight phenolic odor. Its chemical formula is C${13}$H${18}$O, and it is known for its moderate solubility in organic solvents but limited solubility in water .
2-Nonylphenol is produced primarily through the industrial alkylation of phenol with nonenes, resulting in a complex mixture of isomers. The production process yields predominantly branched forms, with 2-nonylphenol being one of the less common isomers compared to 4-nonylphenol, which is more widely utilized in industrial applications .
Nonylphenol is an endocrine disrupting compound (EDC) [3]. EDCs can mimic natural hormones like estrogen, potentially altering hormonal processes in organisms. The mechanism by which NP exerts its endocrine disrupting effects is not fully understood, but it is believed to interact with estrogen receptors in cells [3].
Nonylphenol exhibits mild to moderate acute toxicity in aquatic organisms [3]. Chronic exposure can lead to reproductive problems in fish and other aquatic animals [3]. The potential effects of NP on human health are still being investigated, but some studies suggest a possible link to endocrine disruption in humans as well [3].
Nonylphenol is combustible, with a flash point of around 120 °C [1].
NP can react with strong oxidizing agents.
These reactions are significant for modifying its properties for specific uses in industrial applications.
2-Nonylphenol exhibits notable biological activity, particularly as an endocrine disruptor. It can mimic estrogen due to its structural similarity to natural hormones, leading to various biological effects such as:
The synthesis of 2-nonylphenol typically involves:
While all these compounds exhibit some degree of biological activity and potential toxicity due to their structural similarities to hormones, 2-nonylphenol's unique position as a branched isomer contributes to its distinct properties and applications within industrial contexts .
Research has shown that 2-nonylphenol interacts significantly with biological systems:
The synthesis of 2-nonylphenol requires precise control over alkylation regioselectivity to direct the nonyl group to the ortho position of phenol. Academic laboratories predominantly employ Friedel-Crafts alkylation and Grignard reactions to achieve isomer specificity. For instance, Gabriel et al. synthesized 4-(3',6'-dimethyl-3-heptyl)phenol via Friedel-Crafts alkylation of anisole with 3-bromo-3,6-dimethylheptane, achieving a 47.3% yield. This method leverages bulky tertiary alcohols to favor ortho substitution, as steric hindrance disfavors para products.
In contrast, Guenther et al. developed a multi-step approach for 28 distinct nonylphenol isomers, including 2-NP derivatives, using ketone coupling and demethylation strategies. Their work highlighted the critical role of quaternary α-carbon branching in stabilizing intermediates, with isomers like 4-(1,1,3,4-tetramethylpentyl)phenol exhibiting enhanced thermal stability. Academic syntheses often prioritize structural precision over scalability, as evidenced by the use of preparative thin-layer chromatography (TLC) to isolate 2-NP isomers with >97% purity.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₂₄O | |
Melting Point | -10°C | |
Boiling Point | 304°C | |
Water Solubility | 4.90 mg/L (25°C) | |
Log P (Octanol-Water) | 4.36–4.60 | |
Vapor Pressure | 1.33 Pa (20°C) |
Industrial production of 2-nonylphenol prioritizes cost-effectiveness and scalability, often at the expense of isomer purity. A patented method using alkaline ionic liquids (e.g., 1-butyl-3-methylimidazolium hydroxide) achieved 89–91% nonene conversion and 85–87% nonylphenol selectivity at 70–100°C. This approach eliminates corrosive acid catalysts, reducing equipment degradation and waste. However, the final product typically contains para isomers, necessitating energy-intensive distillation for 2-NP enrichment.
Academic protocols, conversely, emphasize structural fidelity. For example, Müller et al. synthesized 14C-labeled 2-NP isomers via Friedel-Crafts reactions with BF₃ catalysts, achieving radiochemical purities >97%. These methods enable precise metabolic tracing but remain impractical for bulk production due to low yields (62–76%) and high reagent costs.
Friedel-Crafts Alkylation dominates 2-NP synthesis due to its compatibility with tertiary alcohols. For example, reacting phenol with 3,6-dimethyl-3-heptanol in the presence of BF₃ yields 2-NP with minimal byproducts. The reaction mechanism proceeds via carbocation formation, where bulky alkyl groups stabilize transition states at the ortho position.
Grignard Reactions offer an alternative pathway, particularly for β-branched isomers. Heemken et al. synthesized 4-(2',6'-dimethyl-2'-heptyl)phenol by coupling p-methoxyphenylmagnesium bromide with ketones, followed by demethylation. While this method achieves high regioselectivity, it requires anhydrous conditions and costly reagents, limiting industrial adoption.
Phenol + Tertiary Nonyl Bromide → BF₃ Catalyst → Carbocation Intermediate → Alkylation → 2-Nonylphenol
Aerobic degradation of 2-nonylphenol proceeds through two primary pathways: aromatic ring cleavage and ipso-hydroxylation. In oxygen-rich environments, microorganisms such as Sphingomonas xenophagum Bayram initiate degradation via multicomponent phenol hydroxylases, which hydroxylate the aromatic ring at the ortho position [1] [6]. Subsequent meta-cleavage by catechol 2,3-dioxygenase (C23O) breaks the ring structure, yielding linear aliphatic intermediates [1] [2]. Aerobic half-lives range from 1.1 to 99 days, depending on temperature, pH, and nutrient availability [1]. For instance, shaking (110 rpm) and yeast extract supplementation (5 mg/L) accelerate degradation by enhancing microbial activity [1] [2].
In contrast, anaerobic degradation follows sulfate-reducing > methanogenic > nitrate-reducing conditions, with half-lives extending to 69.3 days [1]. The absence of oxygen limits ring cleavage, favoring side-chain oxidation and partial demethylation. Additives like acetate or lactate inhibit anaerobic processes by diverting electron flow, while manganese dioxide and ferric chloride stabilize intermediate metabolites [1] [5]. Notably, anaerobic systems produce fewer toxic byproducts compared to aerobic pathways, which generate nitro-nonylphenol derivatives via ammonium oxidation [2] [6].
Table 1: Key Factors Influencing Aerobic and Anaerobic Degradation of 2-Nonylphenol
Factor | Aerobic Conditions | Anaerobic Conditions |
---|---|---|
Half-life (days) | 1.1–99 | 23.9–69.3 |
Optimal pH | 7.0 | 6.5–7.5 |
Enhancing Agents | Yeast extract, surfactants (Brij 30/35) | Sulfate, methanogenic consortia |
Inhibitors | Heavy metals (Pb, Cd), phthalic acid esters | Acetate, lactate, sodium chloride |
Dominant Pathway | Ring cleavage (meta/ortho) | Side-chain oxidation |
Microbial consortia in sediments and wastewater treatment plants drive 2-nonylphenol biotransformation. Ammonium-oxidizing bacteria catalyze nitro-nonylphenol formation under aerobic conditions, incorporating nitrogen from ammonium nitrate into the phenolic ring [2] [6]. Gas chromatography-mass spectrometry (GC-MS) analyses reveal metabolites such as 2-nonyl-p-benzoquinone, a toxic byproduct generated via ipso-hydroxylation of α-tertiary isomers [6]. Sphingobium strains further dehydrogenate these intermediates into alkylquinones, which persist in anaerobic niches [6].
In river sediments, successive microbial transfers enrich specialized degraders, reducing lag phases from 2 days to <12 hours after five incubation cycles [2]. Metaproteomic studies identify upregulated catechol dioxygenases and alkylperoxidases during peak degradation, suggesting enzymatic adaptation to branched isomer complexity [1] [6]. However, metabolite toxicity often stalls complete mineralization, leaving residual quinones and hydroxylated derivatives [6].
2-Nonylphenol’s environmental persistence correlates with its branching pattern. Isomers with α-methyl-α-propyl substituents degrade 40% slower than linear or mono-branched analogs due to steric hindrance of microbial enzymes [1] [6]. In the Jialu River, biodegradation accounts for only 23.7% of 2-nonylphenol removal, with the remainder partitioning into sediments (Koc = 1,200–3,800 L/kg) [1] [7]. Vertical sediment profiles show concentration declines of 80% within top 10 cm but minimal reduction below 20 cm, indicating long-term sequestration [7].
Marine systems exhibit distinct phase-dependent behavior: gas-phase concentrations peak in summer (0.4–1.2 ng/m³) due to temperature-driven volatilization, while winter deposits accumulate in sediments (1.2–4.6 mg/kg) [1] [7]. Hydrophobic interactions with organic carbon (log Kow = 4.48) further reduce aqueous solubility (5.4 mg/L), enhancing adsorption to suspended particles [3] [5].
Biochar amendments alter 2-nonylphenol dynamics through sorption and microbial community modulation. Rice straw biochar (RC) reduces aqueous bioavailability by 58–72% via π-π interactions and pore sequestration, but concurrently inhibits microbial activity at >5% w/w doses [5]. Fluorescein diacetate (FDA) hydrolysis assays correlate biochar-induced toxicity with decreased esterase activity (r² = 0.89), particularly at high NP concentrations (500 mg/kg) [5].
Table 2: Impact of Rice Straw Biochar (RC) on 2-Nonylphenol Biodegradation
RC Dose (%) | NP Concentration (mg/kg) | Bioavailability Reduction (%) | Degradation Rate (μg/day) |
---|---|---|---|
0 | 20 | 0 | 2.8 |
2 | 20 | 34 | 3.1 |
5 | 20 | 58 | 1.9 |
0 | 500 | 0 | 0.7 |
2 | 500 | 41 | 0.9 |
5 | 500 | 72 | 0.4 |
Low-dose RC (2%) enhances degradation by fostering Sphingomonadaceae and Rhodocyclaceae populations, which oxidize sorbed NP via extracellular peroxidases [5]. Conversely, high-dose RC shifts communities to aromatic-degrading fungi (Ascomycota), which exhibit slower, incomplete mineralization [5].